2,4'-Dihidroxibenzofenona

Descripción general

Descripción

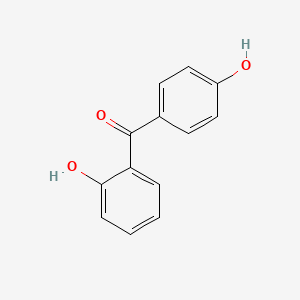

(2-Hidroxifenil)(4-hidroxifenil)metanona, también conocida como 2,4’-dihidroxi-benzofenona, es un compuesto orgánico con la fórmula molecular C13H10O3 y un peso molecular de 214.22 g/mol . Este compuesto se caracteriza por la presencia de dos grupos hidroxilo unidos a los anillos fenilo de una estructura de benzofenona. Se utiliza comúnmente en diversas aplicaciones científicas e industriales debido a sus propiedades químicas únicas.

Aplicaciones Científicas De Investigación

(2-Hidroxifenil)(4-hidroxifenil)metanona tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.

Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antimicrobianas.

Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como agente absorbente de rayos UV en los protectores solares.

Industria: Se utiliza como intermedio en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de (2-hidroxifenil)(4-hidroxifenil)metanona implica su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo pueden formar enlaces de hidrógeno con moléculas biológicas, influyendo en su estructura y función. Además, el compuesto puede actuar como absorbente de rayos UV, protegiendo materiales y sistemas biológicos de la radiación UV .

Compuestos similares:

(2-Hidroxifenil)fenilmetanona:

(2-Hidroxifenil)(4-metilfenil)metanona: Contiene un grupo metilo en lugar de un grupo hidroxilo en el segundo anillo fenilo.

Singularidad: El grupo hidroxilo adicional proporciona una mayor capacidad de enlace de hidrógeno, lo que lo hace más eficaz como antioxidante y absorbente de rayos UV en comparación con compuestos similares .

Análisis Bioquímico

Biochemical Properties

2,4’-Dihydroxybenzophenone has been found to interact with several biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD2) signaling pathway . This interaction reduces the production of mitochondrial reactive oxygen species (mtROS), which are involved in inflammatory responses .

Cellular Effects

In cellular contexts, 2,4’-Dihydroxybenzophenone has demonstrated significant effects. It has been shown to reduce the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-12 (IL-12) in RAW 264.7 macrophages . Furthermore, it has been found to stimulate the β-Catenin signaling pathway, promoting osteoblast differentiation and activation in MC3T3-E1 preosteoblast cells .

Molecular Mechanism

The molecular mechanism of 2,4’-Dihydroxybenzophenone involves binding to the hydrophobic pocket of MD2, blocking the dimerization of TLR4 . This interaction inhibits the TLR4/MD2 signaling pathway, reducing the level of mtROS production .

Temporal Effects in Laboratory Settings

While specific temporal effects of 2,4’-Dihydroxybenzophenone in laboratory settings have not been extensively reported, studies have shown that it can effectively reduce inflammatory responses induced by lipopolysaccharide (LPS) and endotoxemia .

Dosage Effects in Animal Models

In animal models, 2,4’-Dihydroxybenzophenone has shown protective effects against acetaminophen-induced hepatotoxicity . Specific dosage effects and thresholds have not been extensively reported.

Metabolic Pathways

Its ability to inhibit the TLR4/MD2 signaling pathway suggests it may influence pathways related to inflammation and oxidative stress .

Subcellular Localization

It has been shown to increase the total expression of β-catenin in the cytosol and markedly increase the localization of β-catenin into the nucleus .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (2-hidroxifenil)(4-hidroxifenil)metanona generalmente involucra la benzilación de fenoles sustituidos. Un método común es el reordenamiento de Fries, donde los ésteres fenólicos se reordenan a hidroxi cetonas utilizando cloruro de aluminio anhidro como catalizador en condiciones en seco . La reacción procede de la siguiente manera:

Benzilación: El fenol reacciona con cloruro de benzoílo en presencia de una base como la piridina para formar benzoato de fenilo.

Reordenamiento de Fries: El benzoato de fenilo se somete luego a cloruro de aluminio anhidro, lo que lleva a la formación de (2-hidroxifenil)(4-hidroxifenil)metanona.

Métodos de producción industrial: La producción industrial de (2-hidroxifenil)(4-hidroxifenil)metanona sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto.

Análisis De Reacciones Químicas

Tipos de reacciones: (2-Hidroxifenil)(4-hidroxifenil)metanona experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.

Reducción: El grupo carbonilo se puede reducir para formar alcoholes.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.

Principales productos formados:

Oxidación: Formación de quinonas.

Reducción: Formación de derivados de alcohol bencílico.

Sustitución: Formación de éteres o ésteres.

Comparación Con Compuestos Similares

(2-Hydroxyphenyl)phenylmethanone:

(2-Hydroxyphenyl)(4-methylphenyl)methanone: Contains a methyl group instead of a hydroxyl group on the second phenyl ring.

Uniqueness: The additional hydroxyl group provides increased hydrogen bonding capacity, making it more effective as an antioxidant and UV absorber compared to similar compounds .

Propiedades

IUPAC Name |

(2-hydroxyphenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYKZYIAFUBPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277556 | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-12-2 | |

| Record name | 2,4′-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4′-Dihydroxybenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6FT7G2A39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

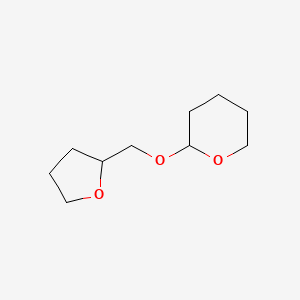

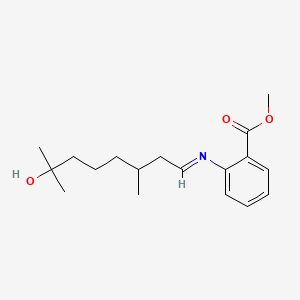

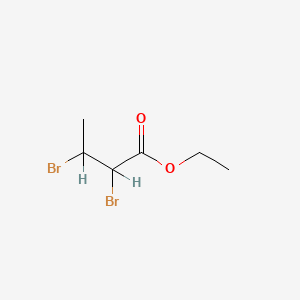

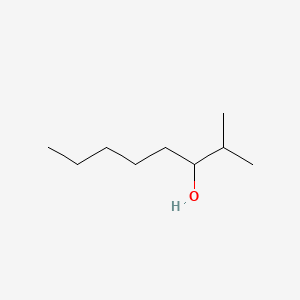

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)